molecular formula C22H25NO5 B14515037 Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate

Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate

Cat. No.: B14515037
M. Wt: 383.4 g/mol
InChI Key: VLGREMQWAMOUDV-UHFFFAOYSA-N
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Description

Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate is a malonate derivative featuring a biphenylmethyl substituent and an acetamido group.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(4-phenylphenyl)methyl]propanedioate

InChI

InChI=1S/C22H25NO5/c1-4-27-20(25)22(23-16(3)24,21(26)28-5-2)15-17-11-13-19(14-12-17)18-9-7-6-8-10-18/h6-14H,4-5,15H2,1-3H3,(H,23,24)

InChI Key

VLGREMQWAMOUDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate typically involves the reaction of diethyl malonate with a biphenyl derivative under specific conditions. One common method is the use of a Grignard reagent, where the biphenyl derivative is first converted into a Grignard reagent and then reacted with diethyl malonate . The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the malonate ester can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s biphenylmethyl group distinguishes it from other malonate derivatives. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Key Functional Groups Molecular Formula Notable Properties
Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate Biphenylmethyl, Acetamido Aromatic, Amide Not explicitly provided (inferred: ~C₂₄H₂₇NO₅) High aromaticity for π-π interactions; moderate polarity from acetamido
Diethyl 2-(4-octylphenethyl)-2-acetamidomalonate 4-Octylphenethyl, Acetamido Long alkyl chain, Amide C₂₅H₃₉NO₅ Increased hydrophobicity due to octyl chain; reduced solubility in polar solvents
Diethyl 2-acetamido-2-(2-cyanoethyl)malonate () Cyanoethyl, Acetamido Nitrile, Amide C₁₂H₁₈N₂O₅ Electron-withdrawing cyano group enhances electrophilicity; potential for nucleophilic addition
Diethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonate () Fluorobiphenyl, Methyl Fluoro, Methyl C₂₁H₂₁FO₄ Fluorine increases stability and lipophilicity; methyl adds steric hindrance
Diethyl 2-(([1,1'-biphenyl]-4-ylamino)methylene)malonate () Biphenylamino, Methylene Aromatic amine, Ester C₂₀H₂₁NO₄ Amino group enables hydrogen bonding; conjugated system for electronic delocalization

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